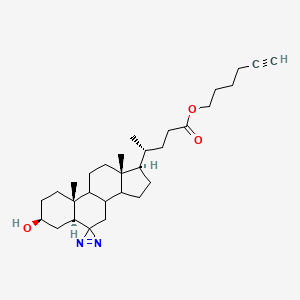

PhotoClick Cholesterol

Description

Evolution of Bioorthogonal Chemistry for In Situ Biomolecule Investigation

Bioorthogonal chemistry encompasses a suite of chemical reactions that can occur within living systems without interfering with native biochemical processes. mdpi.comfrontiersin.org This field has provided a powerful toolkit for labeling and visualizing biomolecules, including lipids, in their natural context. mdpi.com The evolution of these techniques, such as the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC), has enabled researchers to tag and track lipids with minimal perturbation to the cell. nih.gov These methods typically involve the metabolic incorporation of a lipid precursor containing a bioorthogonal handle, such as an azide (B81097) or an alkyne, which can then be selectively reacted with a reporter molecule for visualization or affinity purification. mdpi.comnih.govacs.org This approach has overcome many limitations of traditional methods, which often lack the sensitivity or specificity required for studying the intricate and dynamic behavior of lipids. nih.govacs.org

The Significance of Cholesterol-Protein Interactions in Cellular Homeostasis

Cholesterol is a vital component of mammalian cell membranes, playing a crucial role in maintaining membrane structure, fluidity, and the function of membrane-associated proteins. rjonco.comnih.gov The interaction between cholesterol and proteins is fundamental to a wide array of cellular processes, including signal transduction, intracellular transport, and the regulation of metabolic pathways. rjonco.comnih.govesmed.org Disruptions in these interactions are implicated in various diseases. rjonco.comrsc.org Cholesterol can directly bind to proteins, including G protein-coupled receptors and ion channels, to modulate their activity. nih.govesmed.orgacs.org Understanding the full scope of these interactions is key to deciphering the complex mechanisms that maintain cellular health and drive disease. rjonco.comnih.gov

Conceptual Framework of PhotoClick Cholesterol as a Bifunctional Sterol Probe

To investigate the vast landscape of cholesterol-protein interactions directly in living cells, a specialized chemical probe known as this compound was developed. avantiresearch.comavantiresearch.comavantiresearch.com This molecule is a bifunctional sterol probe, meaning it has two distinct reactive groups that serve different purposes. biophysics-reports.org

This compound is a synthetic analog of cholesterol that incorporates two key features: a photoactivatable diazirine group and a clickable alkyne group. avantiresearch.comsigmaaldrich.comresearchgate.net The diazirine group, upon exposure to UV light, generates a highly reactive carbene that can form a covalent bond with nearby molecules, effectively "trapping" interacting proteins. avantiresearch.comnih.gov The alkyne group serves as a bioorthogonal handle for "click chemistry," allowing for the subsequent attachment of reporter tags, such as fluorescent dyes or affinity labels like biotin (B1667282). avantiresearch.comavantiresearch.comavantiresearch.com This dual functionality enables a two-step process: first, the photo-crosslinking of this compound to its interacting partners within the cell, and second, the selective labeling of these cross-linked complexes for identification and analysis, often through quantitative mass spectrometry. avantiresearch.comavantiresearch.comsigmaaldrich.com

This innovative design allows for the global mapping of cholesterol-interacting proteins in their native cellular environment, providing a powerful tool to dissect the complex network of cholesterol-protein interactions that are critical for cellular function. avantiresearch.comavantiresearch.comsigmaaldrich.com

Detailed Research Findings

This compound has been instrumental in identifying a wide range of sterol-binding proteins. For example, in a study using the yeast Saccharomyces cerevisiae, a quantitative proteomics screen with a photoreactive clickable cholesterol analog led to the identification of 342 putative sterol-binding proteins (SBPs). researchgate.netnih.gov Further analysis narrowed this down to 62 characterized and nine uncharacterized candidates, with some of the uncharacterized proteins playing a role in maintaining plasma membrane integrity. researchgate.net

Another significant finding was the demonstration of direct and specific binding of this compound to the mitochondrial translocator protein (TSPO). researchgate.netresearchgate.net This interaction was shown to be competitive with cholesterol, indicating that this compound binds at a physiologically relevant site. researchgate.net

The versatility of this compound is further highlighted by its use in various applications, including:

Crosslinking studies with lysosome-associated membrane protein 1 (LAMP1). sigmaaldrich.comsigmaaldrich.com

Binding and competition assays with sterol binding proteins from yeast. sigmaaldrich.comsigmaaldrich.com

As a conjugate with the ectodomain of lysosomal integral membrane protein-2 (LIMP-2). sigmaaldrich.comsigmaaldrich.com

These studies underscore the utility of this compound as a robust tool for exploring the cholesterol interactome.

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₄₆N₂O₃ | avantiresearch.comcaymanchem.com |

| Molecular Weight | 482.70 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |

| Purity | >99% | avantiresearch.comsigmaaldrich.com |

| Storage Temperature | -20°C | avantiresearch.comsigmaaldrich.com |

Structure

3D Structure

Propriétés

Formule moléculaire |

C30H46N2O3 |

|---|---|

Poids moléculaire |

482.7 g/mol |

Nom IUPAC |

hex-5-ynyl (4R)-4-[(3S,5S,10R,13R,17R)-3-hydroxy-10,13-dimethylspiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,3'-diazirine]-17-yl]pentanoate |

InChI |

InChI=1S/C30H46N2O3/c1-5-6-7-8-17-35-27(34)12-9-20(2)23-10-11-24-22-19-30(31-32-30)26-18-21(33)13-15-29(26,4)25(22)14-16-28(23,24)3/h1,20-26,33H,6-19H2,2-4H3/t20-,21+,22?,23-,24?,25?,26+,28-,29-/m1/s1 |

Clé InChI |

ZJMZIZZWLLQHJO-FNSUTPKXSA-N |

SMILES isomérique |

C[C@H](CCC(=O)OCCCCC#C)[C@H]1CCC2[C@@]1(CCC3C2CC4([C@@H]5[C@@]3(CC[C@@H](C5)O)C)N=N4)C |

SMILES canonique |

CC(CCC(=O)OCCCCC#C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)O)C)N=N4)C |

Origine du produit |

United States |

Design Principles and Chemical Biology Foundations of Photoclick Cholesterol

Structural Design and Functional Moieties

The efficacy of PhotoClick Cholesterol as a probe stems from its carefully engineered structure, which mimics native cholesterol while incorporating two critical chemical functionalities: a photoreactive diazirine group and a bioorthogonal alkyne handle. researchgate.netannualreviews.org

Integration of the Photoreactive Diazirine Group for Covalent Capture

A key feature of this compound is the incorporation of a diazirine ring. researchgate.net This small, three-membered ring containing a carbon and two nitrogen atoms is relatively stable in the dark but becomes highly reactive upon exposure to ultraviolet (UV) light. iris-biotech.delifechemicals.com The diazirine group is strategically positioned on the cholesterol scaffold, often at the C5-C6 position of the B ring, to probe for interactions within the sterol's core structure. researchgate.net

Upon UV irradiation, the diazirine moiety expels nitrogen gas (N₂) and generates a highly reactive carbene intermediate. lifechemicals.comnih.gov This carbene is short-lived and will rapidly and non-selectively insert into nearby chemical bonds, including the C-H and N-H bonds of amino acid residues in interacting proteins. nih.gov This process results in the formation of a stable, covalent bond between the cholesterol probe and its binding partner, effectively "capturing" the transient interaction. lifechemicals.comnih.gov The small size of the diazirine group minimizes steric hindrance, reducing the likelihood of altering the natural binding of cholesterol to its protein targets. iris-biotech.de

Incorporation of the Alkyne Moiety for Bioorthogonal Conjugation

To facilitate the detection and identification of the covalently labeled proteins, this compound includes a terminal alkyne group at the end of its hydrocarbon tail. researchgate.netwm.edu This alkyne serves as a "handle" for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. acs.orgwikipedia.org

The most common bioorthogonal reaction used with this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". acs.orgrsc.org After the photo-crosslinking step, the alkyne-tagged cholesterol-protein conjugates can be reacted with a reporter molecule that contains a complementary azide (B81097) group. acs.org This reporter can be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification and enrichment, or other moieties for various analytical techniques. avantiresearch.comlifechemicals.com The high efficiency and specificity of the click reaction allow for the sensitive and robust detection of cholesterol-binding proteins. acs.org

Photoaffinity Labeling Mechanisms in Cholesterol Probing

Photoaffinity labeling (PAL) is a powerful technique that uses light to initiate a covalent bond between a probe and its biological target. nih.gov this compound leverages this principle to identify and study cholesterol-protein interactions. avantiresearch.com

UV-Activation and Carbene Generation for Proximal Covalent Binding

The process begins with the introduction of this compound into a biological system, such as living cells or cell lysates. nih.gov The probe, mimicking endogenous cholesterol, partitions into cellular membranes and interacts with cholesterol-binding proteins. acs.org Upon irradiation with a specific wavelength of UV light, the diazirine group within the this compound molecule is activated. lifechemicals.com This photoactivation leads to the rapid expulsion of nitrogen gas and the formation of a highly reactive and short-lived carbene. lifechemicals.comnih.gov

Due to its high reactivity and short lifetime, the carbene will preferentially react with molecules in its immediate vicinity. nih.gov In the context of a protein-binding pocket, this means the carbene will form a covalent bond with the amino acid residues of the target protein that are in close proximity to the bound cholesterol probe. nih.gov This proximity-dependent covalent capture is a key advantage of PAL, as it provides spatial information about the binding site. nih.gov

Considerations for Specificity and Off-Target Reactions in Biological Milieu

While PAL is a powerful technique, it is not without its challenges. A primary concern is the potential for non-specific or "off-target" labeling. acs.org The highly reactive carbene generated from the diazirine can, in principle, react with any nearby molecule, including water, lipids, and non-target proteins that are transiently in the vicinity. nih.gov

Several factors can influence the specificity of labeling. The lifetime of the carbene is extremely short, which helps to limit diffusion and reaction with distant molecules. nih.gov However, a potential side reaction involves the rearrangement of the diazirine into a more stable, yet still reactive, diazo intermediate. nih.gov These diazo compounds can have longer lifetimes, allowing them to diffuse away from the intended binding site and potentially label non-target proteins. nih.govenamine.net The design of the diazirine, for instance, the inclusion of a trifluoromethyl group, can help to minimize the formation of these long-lived diazo intermediates and improve labeling specificity. enamine.net

To validate the specificity of the interactions identified using this compound, competition experiments are often performed. nih.gov In these experiments, an excess of unmodified cholesterol is added along with the probe. nih.gov If the labeling of a particular protein by this compound is reduced in the presence of excess native cholesterol, it provides strong evidence that the interaction is specific and occurs at a physiologically relevant binding site. nih.govresearchgate.net

Click Chemistry Applications in Post-Labeling Analysis

Following the photo-crosslinking step, the alkyne handle on the this compound probe allows for the versatile downstream analysis of the captured proteins using click chemistry. sigmaaldrich.com This bioorthogonal reaction enables the attachment of various reporter tags for detection, purification, and identification. avantiresearch.com

For example, clicking a fluorescent azide dye, such as tetramethylrhodamine (B1193902) (TAMRA)-azide, onto the alkyne-modified protein allows for the visualization of the labeled proteins by in-gel fluorescence scanning or fluorescence microscopy. nih.govresearchgate.net This can provide information on the molecular weight and subcellular localization of the cholesterol-binding proteins.

Alternatively, attaching a biotin-azide tag facilitates the selective enrichment of the labeled proteins using streptavidin-coated beads. embopress.org The enriched proteins can then be identified and quantified using mass spectrometry-based proteomics. avantiresearch.comresearchgate.net This approach allows for the global profiling of the cholesterol interactome within a cell. avantiresearch.com In one study, this method was used to identify 342 potential sterol-binding proteins in yeast cytosol. researchgate.net Another study successfully used this compound to demonstrate the direct and specific binding of cholesterol to the mitochondrial translocator protein (TSPO). nih.govresearchgate.net

The combination of photoaffinity labeling and click chemistry makes this compound a powerful and versatile tool for elucidating the complex roles of cholesterol-protein interactions in cellular physiology and disease. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₀H₄₆N₂O₃ | avantiresearch.com |

| Molecular Weight | 482.70 g/mol | sigmaaldrich.com |

| Synonyms | Hex-5'-ynyl 3β-hydroxy-6-diazirinyl-5α-cholan-24-oate, Click Tag™ Cholesterol | avantiresearch.comcaymanchem.com |

| CAS Number | 1485490-47-8 | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

| Photoreactive Group | Diazirine | avantiresearch.com |

| Bioorthogonal Handle | Alkyne | avantiresearch.com |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Reporter Tag Ligation

This compound is a powerful chemoproteomic probe designed with a bioorthogonal alkyne handle, enabling its detection and the identification of its binding partners through a highly efficient and specific chemical reaction known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a class of reactions prized for their reliability, high yields, and compatibility with complex biological environments. The core of the CuAAC reaction is the formation of a stable triazole ring through the covalent joining of a terminal alkyne and an azide functional group, a process catalyzed by a copper(I) species.

The chemical structure of this compound incorporates a terminal alkyne group at the end of its hydrocarbon tail. This alkyne is relatively inert within the cellular environment, remaining silent until the introduction of the specific reaction partners: an azide-containing reporter molecule and the copper(I) catalyst. Upon introduction, the copper catalyst drastically accelerates the rate of the cycloaddition, ensuring that the ligation occurs rapidly and specifically between the alkyne on the probe and the azide on the reporter tag, even in the presence of numerous other cellular functional groups. This reaction exclusively produces the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed thermal reaction which yields a mixture of isomers and requires harsh conditions.

The process is typically initiated after this compound has been introduced into living cells, allowed to incorporate into membranes, and then covalently cross-linked to nearby proteins via its photo-activatable diazirine group upon UV irradiation. Following cell lysis, the alkyne-tagged protein-cholesterol complexes are treated with an azide-functionalized reporter tag and a source of copper(I). To mitigate potential toxicity from the copper catalyst in living systems, the reaction is often performed with ligands such as tris(hydroxypropyltriazolyl)methylamine (THPTA), which both stabilizes the active Cu(I) oxidation state and protects cellular components. The resulting stable triazole linkage permanently attaches the reporter tag to the cholesterol molecule, thereby labeling the cross-linked protein for subsequent analysis.

Table 1: Key Components of CuAAC for this compound Ligation

| Component | Role in the Reaction | Significance |

| This compound (Alkyne) | The substrate containing the terminal alkyne functional group. | Provides the specific handle for covalent ligation after photocrosslinking to target proteins. |

| Azide-Modified Tag | The reporter or affinity molecule containing the azide functional group. | Delivers the desired functionality (e.g., fluorescence, affinity) for downstream analysis. |

| Copper(I) Catalyst | Accelerates the cycloaddition reaction between the alkyne and azide. | Enables the reaction to proceed rapidly and efficiently under biocompatible conditions. |

| Triazole Linkage | The stable, covalent bond formed by the reaction. | Ensures a permanent and robust connection between the probe and the reporter tag. |

Versatility of Reporter and Affinity Tags for Downstream Analysis

The true power of the this compound probe lies in the modularity afforded by the CuAAC reaction. The alkyne handle is a universal platform that can be "clicked" to a wide array of azide-functionalized molecules, each designed for a specific analytical purpose. This versatility allows researchers to pivot between different experimental strategies, such as visualization, enrichment, and identification of cholesterol-binding proteins, using the same initial labeling procedure.

Reporter Tags for Visualization: For applications involving the visualization of cholesterol-protein interactions, fluorescent reporter tags are commonly used. These consist of a fluorophore, such as rhodamine or a cyanine (B1664457) dye, that has been chemically modified to include an azide group. For instance, after cross-linking this compound to its binding partners, the complexes can be ligated to a fluorescent azide like tetramethylrhodamine (TAMRA)-azide. This allows for the direct detection of the labeled proteins within an SDS-PAGE gel by fluorescence scanning, providing a direct visual confirmation of the cross-linking event. This method is instrumental in verifying binding to a specific protein of interest, such as the translocator protein (TSPO).

Affinity Tags for Proteomic Profiling: To globally identify unknown cholesterol-interacting proteins, affinity tags are employed. The most common affinity tag is biotin-azide. Once the biotin moiety is attached to the this compound-protein conjugate via the CuAAC reaction, it

Methodological Approaches in Studying Cholesterol Protein Interactions

Quantitative Proteomics Screens Utilizing PhotoClick Cholesterol

Quantitative proteomics, a field focused on the large-scale measurement of protein abundance, has been revolutionized by the application of chemical probes like this compound. These screens enable a global and unbiased identification of proteins that interact with cholesterol, providing a comprehensive landscape of the "cholesterol interactome."

Global Mapping of Sterol-Binding Proteins (SBPs)

Chemoproteomic strategies employing clickable, photoreactive sterol probes, such as this compound, have been instrumental in the global mapping of cholesterol-protein interactions directly within living cells. nih.govresearchgate.netsigmaaldrich.com This methodology allows for the identification of a broad spectrum of SBPs, including both well-established and previously unknown interactors. researchgate.net These screens have successfully identified hundreds of cholesterol-binding proteins, encompassing a wide range of protein classes such as receptors, ion channels, and enzymes. nih.govresearchgate.net The identified proteins are implicated in a variety of cellular functions, including the regulation of sugar and glycerolipid metabolism, vesicular transport, and protein glycosylation and degradation, suggesting a crucial role for cholesterol in coordinating these diverse biochemical pathways. researchgate.netsigmaaldrich.com

Applications in Model Organisms: Saccharomyces cerevisiae Case Studies

The budding yeast Saccharomyces cerevisiae has served as a valuable model organism for studying fundamental cellular processes, including sterol biosynthesis and transport. This compound has been utilized in quantitative proteomic screens to identify cytosolic SBPs in this organism. nih.govcaymanchem.comresearchgate.net In one such study, a photoreactive and clickable cholesterol analog was used to capture proteins from a yeast cytosol fraction enriched for SBPs. nih.govresearchgate.net Subsequent quantitative proteomics analysis led to the identification of 342 putative SBPs. nih.govresearchgate.net Further analysis of this dataset, based on protein function, drug phenotypes, and interactions with lipid-regulating proteins, narrowed the list to a subset of 62 characterized and nine uncharacterized candidate proteins. nih.govresearchgate.net Notably, five of these previously uncharacterized proteins were found to be important for maintaining the integrity of the plasma membrane. researchgate.net These findings underscore the utility of this compound-based proteomics in uncovering novel players in sterol trafficking and function. nih.govresearchgate.netsigmaaldrich.com

Proteome-Wide Identification in Mammalian Cell Systems

In mammalian cells, this compound has enabled the proteome-wide identification of cholesterol-interacting proteins, providing significant insights into the cellular functions of cholesterol beyond its role as a structural component of membranes. avantiresearch.comnih.govsigmaaldrich.com A chemoproteomic strategy using a clickable, photoreactive sterol probe in combination with quantitative mass spectrometry identified over 250 cholesterol-binding proteins in human HeLa cells. nih.govresearchgate.net The identified proteins included enzymes involved in cholesterol biosynthesis itself, as well as proteins that regulate sugar and glycerolipid metabolism, vesicular transport, and protein modification. researchgate.netsigmaaldrich.com This global mapping of cholesterol-protein interactions highlights key nodes in biochemical pathways that may link cellular sterol levels to the control of other metabolic processes and protein localization. researchgate.net

| Study Focus | Organism/Cell Type | Number of Identified SBPs | Key Findings |

| Global SBP Mapping | Mammalian Cells | >250 | Identified interactions with proteins in sugar, glycerolipid, and cholesterol metabolism, vesicular transport, and protein modification. nih.govresearchgate.netsigmaaldrich.com |

| Cytosolic SBPs | Saccharomyces cerevisiae | 342 | Revealed a subset of 71 candidates, including 5 uncharacterized proteins important for plasma membrane integrity. nih.govresearchgate.net |

Targeted Investigations of Specific Protein-Cholesterol Binding

Beyond global proteomic screens, this compound is a valuable tool for more focused investigations into the binding of cholesterol to specific proteins of interest. These targeted approaches allow for a more detailed characterization of the interaction, including the identification of binding sites and the functional consequences of cholesterol binding.

Photoaffinity Labeling and Immunoprecipitation Strategies

Photoaffinity labeling coupled with immunoprecipitation is a powerful technique to validate and study specific protein-cholesterol interactions. nih.govresearchgate.net In this approach, cells or cell lysates are incubated with this compound, which is then covalently cross-linked to interacting proteins upon UV exposure. nih.govresearchgate.netresearchgate.net The protein of interest can then be specifically isolated from the complex mixture using an antibody (immunoprecipitation). The captured protein, now tagged with this compound, can be detected and quantified. For instance, this method has been used to demonstrate the direct and specific binding of cholesterol to the mitochondrial translocator protein (TSPO). researchgate.netresearchgate.net The study showed that this compound could be photo-crosslinked to TSPO and that this interaction could be competed away by an excess of native cholesterol, indicating a specific binding event at a physiologically relevant site. researchgate.net Similarly, this strategy has been employed to study the interaction of cholesterol with the influenza virus hemagglutinin (HA) protein and the lysosome-associated membrane protein 1 (LAMP1). nih.govplos.org

Analysis of Cholesterol Binding Sites and Domains through Mutational Analysis

Once a specific protein-cholesterol interaction is identified, a combination of this compound labeling and mutational analysis can be used to pinpoint the precise cholesterol-binding site on the protein. nih.govelifesciences.orgelifesciences.org By systematically mutating amino acid residues within a suspected binding domain and then assessing the impact on this compound labeling, researchers can identify the key residues that mediate the interaction. For example, photoaffinity labeling with cholesterol analogues was used to map a cholesterol-binding site in the voltage-dependent anion channel-1 (VDAC1). nih.gov More recently, coarse-grained molecular dynamics simulations were used to predict cholesterol binding sites on the glucagon-like peptide-1 receptor (GLP-1R). elifesciences.orgelifesciences.org Subsequent mutational analysis of residues within these predicted sites, coupled with this compound labeling, helped to validate these sites and assess their functional importance. elifesciences.orgelifesciences.orgbiorxiv.org This integrated approach provides a detailed molecular understanding of how cholesterol binds to and regulates the function of specific proteins.

| Protein | Methodology | Key Findings |

| Translocator Protein (TSPO) | Photoaffinity labeling, Immunoprecipitation | Demonstrated direct and specific binding of cholesterol to TSPO at a physiologically relevant site. researchgate.netresearchgate.net |

| Influenza Hemagglutinin (HA) | Photoaffinity labeling, Mutational Analysis | Showed reduced incorporation of a photocholesterol analog into an HA mutant lacking the cholesterol-binding site. nih.gov |

| LAMP1 | Photoaffinity labeling, Competition Assay | Revealed that a small molecule inhibitor competes with cholesterol for binding to LAMP1. plos.org |

| VDAC1 | Photoaffinity labeling, Mass Spectrometry | Precisely mapped a cholesterol-binding site within the VDAC1 protein. nih.gov |

| GLP-1R | Molecular Dynamics, Mutational Analysis, this compound Labeling | Identified and validated cholesterol-binding sites, revealing state-dependent interactions. elifesciences.orgelifesciences.org |

Competitive Binding Assays with Endogenous Cholesterol

A critical step in validating the biological relevance of interactions identified using cholesterol analogs is to demonstrate their specificity through competitive binding assays. These assays are designed to show that the probe, in this case, this compound, occupies the same binding site as natural cholesterol. This is typically achieved by observing a reduction in probe-protein cross-linking in the presence of an excess of unlabeled, endogenous cholesterol.

Several studies have successfully employed this approach to validate their findings. For instance, in a study identifying cytosolic sterol-binding proteins (SBPs) in yeast, researchers first confirmed that this compound is an effective mimic of natural sterols. researchgate.net They demonstrated that this compound could efficiently compete with radiolabeled [³H]cholesterol for binding to proteins in a yeast cytosol preparation, indicating that it is recognized by the same cohort of SBPs. researchgate.net

Similarly, the direct interaction between this compound and the 18 kDa mitochondrial translocator protein (TSPO) was confirmed through competition. The photoaffinity labeling of TSPO by this compound was shown to be saturable and was specifically diminished when conducted in the presence of a molar excess of free cholesterol. researchgate.net This provided strong evidence that this compound binds to a physiologically relevant site on TSPO. researchgate.net

Another example involves the study of the lysosome-associated membrane protein 1 (LAMP1), which is a crucial host factor for Lassa virus entry. The covalent adduct formed between a photoreactive cholesterol analog and the D1 domain of LAMP1 was significantly inhibited by the addition of excess cholesterol, but not by its inactive stereoisomer, epicholesterol. plos.org This demonstrated that the small molecule inhibitor being studied, 3.3, acts as a competitive inhibitor of cholesterol binding to LAMP1. plos.org

These competitive assays are crucial for distinguishing specific, biologically meaningful interactions from non-specific labeling, thereby validating the use of this compound as a reliable probe for studying protein-cholesterol recognition.

Table 1: Summary of Competitive Binding Assays Using this compound

| Target Protein/System | Competing Ligand | Outcome | Reference |

| Yeast Cytosolic Proteins | Cholesterol, Ergosterol (B1671047), Lanosterol | This compound effectively competed with [³H]cholesterol, similar to other natural sterols, for binding to cytosolic proteins. | researchgate.net |

| Translocator Protein (TSPO) | Cholesterol | Molar excess of cholesterol inhibited the saturable photoaffinity labeling of TSPO by this compound. | researchgate.net |

| LAMP1 D1 Domain | Cholesterol, Epicholesterol | Excess cholesterol, but not epicholesterol, inhibited the formation of a covalent adduct between a photoreactive cholesterol analog and LAMP1 D1. | plos.org |

| Glucagon-like peptide-1 receptor (GLP-1R) | Exendin-4 (B13836491) (Agonist) | Agonist stimulation decreased this compound binding, suggesting cholesterol preferentially interacts with the inactive state of the receptor. | nih.govelifesciences.org |

| Tmem97 | 20(S)-hydroxycholesterol (20(S)-OHC) | Labeling of Tmem97 by a specific 20(S)-OHC probe was competed by 20(S)-OHC, while this compound did not label the protein under the same conditions, indicating binding site specificity. | nih.govresearchgate.net |

Integration with Advanced Spectrometric Techniques

The true power of this compound is realized when it is combined with advanced spectrometric techniques. This integration allows for the large-scale identification of previously unknown cholesterol-protein interactions and the precise mapping of binding sites, followed by rigorous validation of these findings.

Mass Spectrometry-Based Identification of Cross-Linked Peptides and Proteins

Mass spectrometry (MS) is the cornerstone for identifying the proteins captured by this compound. The typical workflow involves several key steps:

Labeling and Cross-linking: Live cells or cell lysates are incubated with this compound, which integrates into membranes and interacts with proteins. nih.gov UV irradiation then permanently cross-links the probe to its binding partners. avantiresearch.com

Click Chemistry and Enrichment: The alkyne handle on the cross-linked cholesterol is used to attach a biotin-azide tag. This allows for the affinity purification of the cholesterol-protein adducts using streptavidin-coated beads, effectively isolating them from the complex cellular proteome. researchgate.net

Proteomic Analysis: The enriched proteins are digested into smaller peptides, typically with trypsin, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netebi.ac.uk

Bioinformatics software is then used to search the resulting spectral data against protein databases to identify the captured proteins. nih.govresearchgate.net This chemoproteomic strategy enables the global and quantitative mapping of cholesterol-interacting proteins. avantiresearch.comavantiresearch.com

A landmark study in Saccharomyces cerevisiae utilized this exact approach to conduct a quantitative proteomics screen for cytoplasmic sterol-binding proteins. researchgate.netebi.ac.uknih.govcaymanchem.com This unbiased screen successfully identified 342 putative SBPs, providing a comprehensive resource for understanding non-vesicular sterol transport and homeostasis. researchgate.netnih.gov Analysis of the dataset highlighted numerous proteins involved in lipid metabolism and membrane integrity. researchgate.netnih.gov Further analysis of MS/MS data can even pinpoint the specific peptides—and thus the protein domains—that were directly cross-linked to the this compound probe, offering valuable structural insights into the binding site. researchgate.netnih.gov

Table 2: Selected Putative Sterol-Binding Proteins Identified in S. cerevisiae using this compound and Mass Spectrometry

| Protein | Function/Annotation | Reference |

| Osh4/Kes1 | Oxysterol-binding protein homolog, involved in sterol transport. | researchgate.net |

| Lam2/Ysp2 | StARkin domain protein, involved in non-vesicular sterol transport at membrane contact sites. | researchgate.net |

| Pdr12 | ATP-binding cassette (ABC) transporter. | nih.gov |

| Vps13 | Involved in lipid transport at contact sites. | nih.gov |

| Erg4 | C-24 sterol reductase, final step in ergosterol biosynthesis. | nih.gov |

| Nce102 | Involved in sphingolipid and ergosterol distribution. | nih.gov |

Validation of Protein-Cholesterol Adducts through Immunoblotting

While mass spectrometry provides a high-throughput discovery platform, immunoblotting (also known as Western blotting) serves as a crucial, lower-throughput method to validate specific protein-cholesterol interactions identified in these screens. This technique uses antibodies to confirm the identity of a protein captured by the this compound probe.

The validation process generally follows these steps:

Following the this compound labeling, UV cross-linking, and click reaction with a fluorescent azide (B81097) (e.g., TAMRA-azide or Alexa Fluor-azide), the protein samples are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). researchgate.netplos.org

The gel can be imaged directly to visualize all fluorescently tagged proteins (the protein-cholesterol adducts). researchgate.netnih.gov

The proteins are then transferred from the gel to a membrane (e.g., PVDF).

This membrane is probed with a primary antibody that specifically recognizes the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore allows for detection.

A successful validation is achieved when the band detected by the specific antibody co-migrates with the fluorescent band from the this compound adduct. This confirms that the protein of interest was indeed covalently labeled by the cholesterol probe.

This validation workflow has been effectively used in multiple studies. For example, after identifying TSPO as a cholesterol-binding protein, researchers immunoprecipitated the this compound-labeled protein with an anti-TSPO antibody. researchgate.net The subsequent immunoblot confirmed that the 18 kDa fluorescent band was indeed TSPO. researchgate.netresearchgate.net In another study, the binding of this compound to the glucagon-like peptide-1 receptor (GLP-1R) was validated by immunoprecipitating the receptor and performing an anti-SNAP Western blot, which corresponded with the fluorescent signal from the clicked probe. nih.govelifesciences.orgelifesciences.orgbiorxiv.org Similarly, the interaction between a cholesterol analog and the LAMP1 D1 domain was confirmed by detecting the Alexa Fluor 488-labeled protein with an anti-AF 488 antibody and showing the presence of the protein with an anti-His antibody blot. plos.org

Applications in Cellular Membrane Biology and Trafficking

Elucidation of Intracellular Cholesterol Transport Mechanisms

The movement of cholesterol between different cellular organelles is a tightly regulated process, essential for maintaining membrane integrity and function. nih.govillinois.edu Cholesterol transport occurs through both vesicular and non-vesicular pathways. nih.govwesleyan.eduucl.ac.uk PhotoClick Cholesterol has been particularly instrumental in shedding light on the less understood non-vesicular transport routes.

A significant portion of intracellular sterol transport, particularly from the endoplasmic reticulum (ER) to the plasma membrane, bypasses the classical vesicular transport machinery. nih.govacs.org This non-vesicular transport is mediated by sterol-binding or transport proteins (SBPs/STPs) that can extract and move individual sterol molecules between membranes. nih.govwesleyan.eduresearchgate.net However, identifying the full complement of these proteins has been challenging due to potential functional redundancy. researchgate.netnih.gov

This compound has enabled a direct approach to this problem. In a notable study using the yeast Saccharomyces cerevisiae, a chemoproteomic strategy was employed to identify all cytosolic sterol-binding proteins. researchgate.netnih.gov Researchers used a photoreactive, clickable cholesterol analog to capture interacting proteins from a yeast cytosol fraction. researchgate.netnih.gov Subsequent quantitative proteomics analysis led to the identification of 342 putative SBPs. researchgate.netnih.gov

Table 1: Summary of this compound-Based Proteomics Screen for Sterol-Binding Proteins (SBPs) in S. cerevisiae

| Finding | Details | Reference |

| Methodology | An in vitro chemoproteomic strategy using a photoreactive, clickable cholesterol analog to capture SBPs from yeast cytosol. | researchgate.netnih.gov |

| Putative SBPs Identified | 342 | researchgate.netnih.gov |

| Candidate Proteins for Further Analysis | A subset of 62 characterized and 9 uncharacterized candidates were selected based on annotated function, drug phenotypes, and other criteria. | researchgate.netnih.gov |

| Functional Validation | Deletion of five of the uncharacterized candidate proteins resulted in impaired plasma membrane integrity, affecting cell growth in the presence of nystatin (B1677061) or myriocin. | researchgate.netnih.gov |

This comprehensive dataset provides a valuable resource for understanding the complex network of non-vesicular sterol trafficking and has uncovered novel proteins involved in maintaining membrane function. researchgate.netnih.gov The results suggest that a large and diverse set of proteins contributes to sterol transport, highlighting the complexity and robustness of this fundamental cellular process. researchgate.net

Cholesterol is not uniformly distributed among cellular membranes; a gradient exists from the cholesterol-poor ER to the cholesterol-rich plasma membrane. ucl.ac.uknih.gov Specialized contact sites between organelles, such as mitochondria-associated membranes (MAMs), have emerged as critical hubs for lipid homeostasis. nih.govnih.govcsic.es MAMs are lipid raft-like domains in the ER that are in close apposition to mitochondria. nih.govcsic.es

This compound has been pivotal in studying the role of cholesterol at these interfaces.

Mapping MAM Proteome: By incubating cells with the this compound probe, isolating MAM fractions, and performing proteomic analysis, researchers have identified cholesterol biosynthetic enzymes and other cholesterol-interacting proteins that are enriched in MAM domains. nih.govresearchgate.net This indicates that MAMs are not just sites of cholesterol transfer but also hubs for its metabolism. nih.gov

Mitochondrial Protein Interactions: The probe has been used to demonstrate the direct and specific binding of cholesterol to the translocator protein (TSPO) located on the outer mitochondrial membrane. researchgate.netresearchgate.netresearcher.life In these experiments, this compound was shown to label TSPO in isolated mitochondrial fractions, and this interaction could be competed with an excess of unlabeled cholesterol, confirming the specificity of the binding at a physiologically relevant site. researchgate.net

Role in Disease-Associated Proteins: In the context of Alzheimer's disease, this compound was used to demonstrate that the C99 fragment of the amyloid precursor protein (APP) binds directly to cholesterol. embopress.orgresearchgate.net This binding was shown to be crucial for the localization of C99 to MAMs, providing a mechanistic link between APP processing, cholesterol trafficking, and mitochondrial dysfunction. embopress.orgresearchgate.net

Analysis of Cellular Membrane Dynamics and Organization

The dynamic organization of cellular membranes, including the formation of specialized domains, is heavily influenced by cholesterol. illinois.edu this compound allows researchers to probe these dynamics by identifying the specific proteins that interact with cholesterol as it partitions between different membrane environments.

This compound serves as a powerful tool to trace the movement and partitioning of cholesterol into specific subcellular compartments like MAMs. embopress.orgresearchgate.net For instance, studies on the C99 fragment of APP have revealed how protein-cholesterol interactions can dictate the lipid's destination. embopress.org

In experiments using APP-knockout cells, it was observed that cells expressing a mutant form of C99 (C99-MUT), which has a dysfunctional cholesterol-binding domain, showed a significant reduction in the amount of this compound that trafficked to the MAM fraction compared to cells expressing the wild-type protein (C99-WT). embopress.orgresearchgate.net This finding, summarized in the table below, directly demonstrates that the C99 protein actively facilitates the partitioning of cholesterol into these specific membrane contact sites. embopress.org

Table 2: Effect of C99 Cholesterol-Binding Domain on this compound Trafficking to MAM

| Cell Line | C99 Protein Expressed | Relative Amount of this compound in MAM | Key Finding | Reference |

| APP-DKO | Wild-Type (C99-WT) | Normal | C99-WT facilitates cholesterol trafficking to MAM. | embopress.orgresearchgate.net |

| APP-DKO | Mutant (C99-MUT) | Significantly Reduced | A mutation in the cholesterol-binding domain of C99 impairs cholesterol trafficking to MAM. | embopress.orgresearchgate.net |

Lipid rafts are dynamic, ordered microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins. nih.govresearchgate.netnih.govwikipedia.org These domains act as platforms for cellular signaling. biorxiv.org Cholesterol is a critical organizing principle for these rafts, and its interactions with raft-associated proteins are key to their function. nih.govresearchgate.netnih.gov

This compound has been instrumental in studying protein interactions within these cholesterol-rich nanodomains. elifesciences.orgbiorxiv.org For example, the function of the glucagon-like peptide-1 receptor (GLP-1R), a G protein-coupled receptor crucial for insulin (B600854) secretion, is modulated by cholesterol. elifesciences.orgbiorxiv.orgelifesciences.org Studies have shown that upon activation, GLP-1R segregates into cholesterol-rich, flotillin-positive lipid nanodomains. elifesciences.orgbiorxiv.orgelifesciences.org Using this compound, researchers could directly assess the binding of cholesterol to the receptor. Experiments with a mutant GLP-1R (V229A) showed significantly decreased binding to this compound, confirming a specific interaction site and linking direct cholesterol binding to the receptor's behavior within membrane nanodomains. elifesciences.orgbiorxiv.org

Assessment of Cholesterol-Mediated Protein Localization and Function

By identifying the binding partners of cholesterol, this compound helps to elucidate how these interactions regulate the localization of proteins and their subsequent biological functions.

The study on the C99 fragment of APP provides a clear example. The use of this compound pull-down assays confirmed that the GxxxG motifs within C99 are crucial for its ability to bind cholesterol. embopress.orgresearchgate.net Functionally, this binding is not only required for C99 to localize to MAMs but is also essential for the proper formation and activation of the MAM domains themselves. embopress.orgbiorxiv.org Cells expressing the cholesterol-binding mutant C99-MUT failed to show the upregulation of MAM activity seen with the wild-type protein. embopress.org This directly connects a specific protein-cholesterol interaction to the structural and functional integrity of an entire organelle contact site.

Similarly, investigations into the GLP-1R showed that disrupting its cholesterol-binding capacity affects its function. The reduced cholesterol interaction observed with the V229A mutant using the PhotoClick probe correlated with altered receptor clustering and signaling, underscoring how direct cholesterol binding can modulate a receptor's activity. elifesciences.orgbiorxiv.orgelifesciences.org This approach highlights how this compound can bridge the gap between identifying a molecular interaction and understanding its physiological consequences.

Studying Cholesterol's Influence on Transmembrane Protein Conformation

This compound has emerged as a critical tool for elucidating the direct interactions between cholesterol and transmembrane proteins, thereby offering insights into how these interactions may influence protein conformation and function. This cholesterol analog is engineered with a photoreactive diazirine group and a clickable alkyne handle. avantiresearch.comsigmaaldrich.comnih.gov Upon photoactivation by UV light, the diazirine group forms a highly reactive carbene that covalently bonds with amino acids in close proximity, effectively capturing the transient interactions between cholesterol and a protein. nih.gov The alkyne group then allows for the attachment of reporter tags (like fluorophores or biotin) via click chemistry, enabling the detection, enrichment, and identification of the cross-linked proteins. avantiresearch.comnih.gov

This methodology is particularly valuable because it allows for the study of these interactions within the native environment of a living cell. avantiresearch.comnih.gov Researchers can introduce this compound into cell membranes where it mimics the behavior of endogenous cholesterol. nih.gov By observing which proteins are labeled by the probe, scientists can map the cholesterol-interacting proteome.

A key application of this technique is to validate predicted cholesterol-binding motifs within transmembrane domains. Many membrane proteins possess specific sequences, such as the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) motif, which are thought to be crucial for sterol binding. nih.gov Studies have utilized this compound to confirm these interactions directly. For instance, research on the Wsc-type sensors in yeast, which are involved in maintaining cell wall integrity, demonstrated that their transmembrane domains (TMDs) directly interact with this compound. nih.gov When the central phenylalanine of the CRAC motif in the Wsc1 protein was mutated, the interaction with the cholesterol probe was significantly reduced, providing strong evidence that this motif is directly involved in sterol binding. nih.gov This approach allows researchers to pinpoint the specific domains and even amino acid residues that mediate the protein's response to the surrounding lipid environment, which is fundamental to its conformational stability and function.

Similarly, this compound has been used to study the interaction between cholesterol and the C99 fragment of the amyloid precursor protein (APP), which is implicated in Alzheimer's disease. nih.govembopress.org Experiments showed that wild-type C99 binds to this compound, but a mutant version with alterations in its proposed cholesterol-binding domain (CBD) showed significantly reduced binding. nih.govresearchgate.net This confirms that specific residues within the C99 transmembrane segment are crucial for its ability to interact with cholesterol. nih.govresearchgate.net Another study demonstrated direct and specific binding of this compound to the mitochondrial translocator protein (TSPO), a five-helix transmembrane protein. researchgate.netoup.com The photo-labeling of TSPO was saturable and could be reduced by competition with excess unlabeled cholesterol, indicating that the interaction occurs at a physiologically relevant binding site. researchgate.netoup.com

Table 1: Research Findings on this compound and Transmembrane Protein Interactions

| Protein Studied | Key Finding | Significance | Citations |

|---|---|---|---|

| Wsc Sensors (e.g., Wsc1) | The transmembrane domain directly binds this compound. Mutation of the CRAC motif reduces this interaction. | Confirms the role of the CRAC motif in direct sterol binding and its importance for the sensor's interaction with the membrane. | nih.gov |

| C99 fragment of APP | Wild-type C99 binds to this compound, while a mutant with a modified cholesterol-binding domain shows reduced affinity. | Demonstrates that C99 directly interacts with cholesterol via its specific binding domain, influencing its function. | nih.govembopress.orgresearchgate.net |

| Translocator Protein (TSPO) | Shows direct, saturable, and specific binding to this compound in mitochondrial fractions. | Provides direct evidence of a cholesterol binding site on TSPO, supporting its role in cholesterol transport and steroidogenesis. | researchgate.netoup.comresearcher.life |

| Influenza Hemagglutinin (HA) | This compound can be used to label the HA protein, with crosslinking efficiency dependent on the proximity of cholesterol-binding sites. | Establishes a method to probe cholesterol interactions with viral envelope proteins, which is crucial for viral entry and budding. | nih.gov |

Functional Consequences of Cholesterol-Protein Interactions on Cellular Processes

The direct binding of cholesterol to transmembrane proteins, as identified by this compound, has significant functional consequences for a variety of cellular processes, including protein localization, signaling, and intracellular trafficking. By stabilizing specific protein conformations or promoting the clustering of proteins into lipid rafts, cholesterol can directly modulate biological pathways. embopress.org

A prime example of the functional impact of these interactions comes from the study of the C99 fragment of APP. The binding of cholesterol to C99's specific binding domain is not merely a structural event; it is essential for the trafficking of cholesterol within the cell. nih.govembopress.org Research using this compound revealed that cells expressing a mutant C99, which cannot bind cholesterol effectively, showed a significant reduction in the amount of the cholesterol analog trafficked to mitochondria-associated ER membranes (MAMs). nih.govresearchgate.net This suggests that C99 acts as a lipid-sensing peptide that, upon binding cholesterol, helps to form these specialized membrane domains. embopress.org The dysregulation of this process, potentially caused by increased levels of C99 in Alzheimer's disease, could underlie the cholesterol disturbances observed in the disease. embopress.org

In yeast, a broad proteomics screen using a photoreactive, clickable cholesterol analog identified 342 potential sterol-binding proteins (SBPs). nih.govresearchgate.net Further analysis of these candidates revealed that several uncharacterized proteins play a role in maintaining the integrity of the plasma membrane. nih.govresearchgate.net This demonstrates that the interaction between cholesterol and a wide array of proteins is fundamental to basic cellular functions like membrane stability. The study provides a resource for future functional analysis of proteins involved in non-vesicular sterol trafficking. nih.govresearchgate.net

The interaction of cholesterol with Wsc-type sensors in yeast also has clear functional outcomes. These sensors are embedded in the plasma membrane, where the bulk of cellular sterol resides, and they regulate the cell wall integrity (CWI) pathway. nih.gov The study using this compound found that in yeast strains producing cholesterol instead of ergosterol (B1671047), Wsc1 and Wsc3 proteins accumulate in the plasma membrane. nih.gov This altered localization, coupled with the direct binding of the sterol to the protein's transmembrane domain, leads to the hyper-stimulation of cell wall biosynthesis. nih.gov This illustrates a direct link between a specific cholesterol-protein interaction and the regulation of a major cellular signaling pathway.

Table 2: Functional Consequences of Cholesterol-Protein Interactions Identified Using this compound

| Interacting Protein(s) | Cellular Process Affected | Functional Outcome | Citations |

|---|---|---|---|

| C99 fragment of APP | Intracellular Cholesterol Trafficking | C99 binding to cholesterol is required for the efficient transport of cholesterol to mitochondria-associated ER membranes (MAMs). | nih.govembopress.orgresearchgate.net |

| Wsc Sensors (Wsc1, Wsc3) | Cell Wall Integrity (CWI) Pathway | Direct interaction with sterols in the plasma membrane leads to protein accumulation and hyper-stimulation of cell wall biosynthesis. | nih.gov |

| Yeast Cytosolic Proteins | Plasma Membrane Integrity | A screen identified numerous sterol-binding proteins, some of which are essential for maintaining plasma membrane integrity under stress. | nih.govresearchgate.net |

| Translocator Protein (TSPO) | Mitochondrial Function | Direct binding of cholesterol to TSPO is a key step in its function related to cholesterol transport into mitochondria for processes like steroid synthesis. | researchgate.netoup.comresearcher.life |

Research Applications in Disease Pathogenesis and Cellular Systems

PhotoClick Cholesterol in Neurodegenerative Disease Research

The dysregulation of cholesterol homeostasis is increasingly recognized as a key factor in the pathogenesis of neurodegenerative diseases. nih.govnih.gov this compound has been instrumental in dissecting the specific molecular events involving cholesterol in these complex disorders.

In the context of Alzheimer's disease (AD), the amyloid precursor protein (APP) and its cleavage products are of central interest. The 99-amino acid C-terminal fragment of APP, known as C99, is a direct precursor to the amyloid-beta (Aβ) peptide, a primary component of the amyloid plaques found in AD brains. Research has suggested a link between cholesterol homeostasis and APP processing. nih.govnih.gov

This compound has been employed to investigate the direct interaction between C99 and cholesterol. nih.govresearchgate.net Studies have shown that C99 possesses a cholesterol-binding domain. nih.govresearchgate.net By using this compound, researchers have been able to pull-down C99 and confirm this direct binding in cellular models of AD. nih.govresearchgate.net It was demonstrated that specific mutations in the cholesterol-binding domain of C99 significantly reduced its interaction with this compound. nih.gov

Furthermore, these studies have revealed a novel role for C99 in regulating cellular cholesterol trafficking. nih.govnih.gov Increased levels of C99, an early event in AD, were found to promote the trafficking of cholesterol from the plasma membrane to the endoplasmic reticulum (ER), specifically to a sub-domain known as the mitochondria-associated ER membrane (MAM). nih.govnih.gov The use of this compound allowed for the visualization and quantification of this altered cholesterol trafficking, showing that cells expressing a mutant C99 with impaired cholesterol-binding capabilities exhibited a significant reduction in the amount of this compound trafficked to the MAM. nih.gov These findings suggest that the accumulation of C99 in the ER acts as a lipid-sensing peptide, disrupting cholesterol homeostasis, a mechanism that could contribute to the early stages of AD pathogenesis. nih.govnih.govbohrium.com

Table 1: Research Findings on C99 and Cholesterol Trafficking

| Finding | Methodology | Implication in Alzheimer's Disease | Reference |

| C99 directly binds to cholesterol. | Pull-down assays using this compound in cellular models. | Suggests a direct molecular link between a key AD-related protein and cholesterol. | nih.govresearchgate.net |

| C99 promotes cholesterol trafficking to the MAM. | Tracking and quantification of this compound in cells expressing C99. | Provides a mechanism for how C99 accumulation can disrupt cellular cholesterol homeostasis. | nih.gov |

| The cholesterol-binding domain of C99 is crucial for its effect on cholesterol trafficking. | Comparison of wild-type C99 with a mutant C99 (C99MUT) that has reduced cholesterol binding. | Pinpoints a specific molecular interaction responsible for the observed cholesterol dysregulation. | nih.gov |

The brain is the most cholesterol-rich organ, and maintaining proper cholesterol balance is critical for its function. nih.gov Dysregulation of cholesterol homeostasis has been linked to several neurodegenerative disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. nih.govnih.gov While the precise mechanisms are still under investigation, alterations in cholesterol synthesis, transport, and distribution within the brain are thought to contribute to neuronal dysfunction and cell death. news-medical.netfrontiersin.org

Studies in Metabolic Disorders and Receptor Function

Cholesterol's role extends beyond neurodegenerative diseases into the realm of metabolic disorders. As a key component of cell membranes, it can modulate the function of various receptors, including those critical for metabolic regulation.

The glucagon-like peptide-1 receptor (GLP-1R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating blood glucose levels by potentiating insulin (B600854) secretion from pancreatic beta cells. nih.govnih.gov The function of GLP-1R is known to be influenced by the lipid environment of the plasma membrane, particularly by cholesterol. nih.govelifesciences.org

To precisely map the interaction between GLP-1R and cholesterol, this compound has been utilized. nih.govelifesciences.org In these studies, pancreatic beta cells were labeled with this compound, which was then cross-linked to the GLP-1R upon UV irradiation. nih.gov Subsequent purification of the receptor and analysis allowed for the identification of specific cholesterol-binding sites on the GLP-1R. nih.govelifesciences.org This approach has provided a detailed molecular map of how cholesterol interacts with the receptor in both its active and inactive states. elifesciences.org

The direct binding of cholesterol to GLP-1R has significant functional consequences. elifesciences.orgelifesciences.org Studies have shown that altering plasma membrane cholesterol levels can impact GLP-1R clustering, internalization, and signaling. nih.govelifesciences.org For instance, cholesterol extraction from pancreatic beta cells was found to reduce exendin-4 (B13836491) (a GLP-1R agonist) mediated receptor clustering and subsequent cAMP accumulation. nih.govelifesciences.org

Conversely, research has indicated that a high-cholesterol environment can be detrimental to GLP-1R function. nih.govembo.org A high-cholesterol diet in vivo has been shown to impair GLP-1R-dependent glucose regulation. nih.gov The use of this compound in cellular models has helped to elucidate the molecular basis for these observations by demonstrating how changes in cholesterol binding can alter receptor behavior, trafficking, and signaling pathways. elifesciences.org For example, a mutation in a specific cholesterol-binding site (V229A) was shown to affect GLP-1R's interaction with cholesterol, leading to changes in receptor internalization and an increase in Gαs and β-arrestin 2 engagement. elifesciences.org These findings highlight the importance of direct cholesterol engagement in modulating GLP-1R function and suggest that targeting these interactions could be a novel therapeutic strategy for metabolic disorders. elifesciences.orgembo.org

Table 2: Cholesterol's Impact on GLP-1 Receptor Function

| Observation | Experimental Approach | Functional Consequence | Reference |

| GLP-1R directly binds cholesterol at specific sites. | Use of this compound to label and identify cholesterol-binding sites on the receptor. | Provides a structural basis for cholesterol's modulation of receptor function. | nih.govelifesciences.org |

| Cholesterol extraction impairs GLP-1R function. | Treatment of pancreatic beta cells with methyl-β-cyclodextrin (MβCD). | Reduced receptor clustering, internalization, and cAMP accumulation. | nih.govelifesciences.org |

| High cholesterol levels negatively impact GLP-1R-dependent glucose regulation. | In vivo studies with high-cholesterol diets and in vitro studies with cholesterol modulation. | Decreased GLP-1R-mediated cAMP responses in pancreatic islets. | nih.govelifesciences.org |

| Mutation of a cholesterol-binding site alters receptor signaling. | Site-directed mutagenesis of GLP-1R (V229A) and functional assays. | Decreased receptor internalization and altered engagement with signaling proteins. | elifesciences.org |

Viral Entry Mechanisms and Host Lipid Interactions

Many viruses exploit the host cell's lipid machinery for their own life cycle, from entry and replication to assembly and egress. nih.govresearchgate.net The plasma membrane, with its specific lipid composition, often serves as the initial site of virus-host interaction. Cholesterol-rich domains, often referred to as lipid rafts, are frequently hijacked by viruses as entry platforms. nih.gov

The role of cholesterol in viral entry is multifaceted. It can influence membrane fluidity, which is crucial for the fusion of viral and cellular membranes. nih.gov Additionally, some viruses utilize host cell receptors that are localized to these cholesterol-rich domains. researchgate.net While direct studies employing this compound in virology are emerging, its utility in identifying the specific host lipids and proteins that interact with viral components during entry is clear. By labeling host cell membranes with this compound, it would be possible to identify which host factors are in close proximity to viral proteins at the moment of entry, providing a snapshot of the molecular interactions that facilitate infection. This could reveal novel therapeutic targets for antiviral drug development. For example, it is known that cholesterol is essential for the entry of Seneca Valley Virus (SVA) into host cells. dntb.gov.ua

Analysis of Lassa Fever Virus Receptor LAMP1 and Cholesterol Binding

Recent studies have utilized this compound to investigate the entry mechanism of the Lassa fever virus (LASV). Research has demonstrated that the binding of the LASV glycoprotein (B1211001) (GP) to its cellular receptor, the lysosome-associated membrane protein 1 (LAMP1), is a cholesterol-dependent process. nih.govnih.gov The use of a photoreactive analog of cholesterol, this compound, was instrumental in confirming this interaction.

In these studies, purified LAMP1 was incubated with this compound, which was then covalently cross-linked to the protein upon UV irradiation. This labeling was shown to be specific, as the presence of excess free cholesterol could compete with and reduce the labeling of LAMP1 by this compound. nih.govplos.orgresearchgate.net This competitive inhibition strongly suggests that this compound binds to the same site on LAMP1 as authentic cholesterol.

Furthermore, a small molecule inhibitor of LASV entry was identified, which was found to act by competing with cholesterol for binding to LAMP1. nih.govnih.gov This inhibitor also effectively competed with this compound for cross-linking to LAMP1, providing further evidence that it targets the cholesterol-binding pocket on the viral receptor. nih.govplos.orgresearchgate.net These findings have not only illuminated a critical step in the LASV life cycle but also identified a potential therapeutic target for the development of antiviral drugs. nih.govnih.gov

| Experimental Finding | Methodology | Implication |

| LASV GP binding to LAMP1 is cholesterol-dependent. nih.govnih.gov | Co-immunoprecipitation and competitive binding assays. | Cholesterol is a crucial host factor for Lassa virus entry. |

| This compound directly binds to LAMP1. plos.org | Photoaffinity labeling with this compound. | Confirms a direct interaction site for cholesterol on the LAMP1 protein. |

| A small molecule inhibitor blocks LASV infection. nih.gov | Antiviral assays and cross-linking experiments. | The cholesterol-binding pocket on LAMP1 is a viable target for antiviral therapy. |

| The inhibitor competes with cholesterol for LAMP1 binding. nih.govresearchgate.net | Competitive cross-linking with this compound. | The inhibitor's mechanism of action is through displacement of cholesterol from LAMP1. |

Interaction of Influenza Virus Hemagglutinin with Cholesterol

The interaction between cholesterol and the transmembrane proteins of enveloped viruses is crucial for their assembly, budding, and entry into host cells. This compound has been employed as a valuable tool to investigate the non-covalent binding of cholesterol to the hemagglutinin (HA) protein of the influenza virus. nih.govnih.gov Due to the transient and relatively weak nature of such interactions, direct proof has been challenging to obtain through traditional methods. nih.gov

The protocol involves the use of a "clickable" photocholesterol compound that closely mimics natural cholesterol. nih.govnih.gov This analog contains a diazirine group that, upon UV activation, forms a covalent bond with amino acids in its immediate vicinity, effectively "capturing" the interaction with the HA protein. nih.govnih.gov The incorporated this compound can then be visualized by "clicking" it to a fluorescent reporter molecule, allowing for detection via fluorescence scanning in an SDS-gel. nih.govnih.gov This method provides a direct and practical way to demonstrate the cholesterol-binding properties of HA and other membrane proteins in their native cellular environment or with immunoprecipitated protein. nih.gov While this technique is more qualitative than quantitative, it is a specific tool for analyzing potential interactions between cholesterol and target proteins. nih.gov

| Technique | Description | Advantage |

| Photoaffinity Labeling | A photocholesterol analog with a reactive diazirine group is used to covalently link to interacting proteins upon UV illumination. nih.govnih.gov | Allows for the capture of transient and weak non-covalent interactions in a cellular context. nih.gov |

| Click Chemistry | An alkyne group on the photocholesterol is "clicked" to an azide-containing fluorophore for visualization. nih.govnih.gov | Provides a highly specific and efficient method for detecting the labeled protein. nih.gov |

Mitochondrial Cholesterol Transport and Steroidogenesis

The transport of cholesterol into mitochondria is the rate-determining step for the synthesis of all steroid hormones. This compound has been instrumental in dissecting the molecular machinery responsible for this critical process.

Direct Binding to Translocator Protein (TSPO) in Mitochondria

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, has long been implicated as a key player in mitochondrial cholesterol import. nih.govoup.comresearchgate.net Using a clickable and photoreactive cholesterol analog, this compound, researchers have demonstrated the direct and specific binding of cholesterol to TSPO. nih.govoup.com

In experiments using mitochondrial fractions from mouse tumor Leydig cells, this compound was shown to interact directly and competitively with TSPO. nih.govoup.com Following UV-induced photocrosslinking, the alkyne group on this compound was reacted with a fluorescent azide (B81097) probe (TAMRA-azide) via a "click" reaction. oup.com The fluorescently labeled TSPO could then be specifically immunoprecipitated with an anti-TSPO antibody, confirming the identity of the cholesterol-binding protein. nih.govoup.com

Crucially, the photolabeling of TSPO by this compound was shown to be saturable and was significantly reduced in the presence of excess unlabeled cholesterol. nih.govoup.com This competition experiment provides strong evidence that this compound binds to a physiologically relevant cholesterol-binding site on TSPO. nih.govoup.com

| Experimental Condition | Observation | Conclusion |

| Incubation of mitochondria with this compound and UV exposure. oup.com | Fluorescent labeling of mitochondrial proteins. | This compound covalently binds to proteins in the mitochondria. |

| Immunoprecipitation with anti-TSPO antibody. nih.govoup.com | Detection of a fluorescently labeled 18 kDa protein. | TSPO is a direct binding partner of this compound. |

| Addition of excess unlabeled cholesterol. nih.govoup.com | Reduced fluorescent labeling of TSPO. | This compound binds to a specific and physiologically relevant site on TSPO. |

Implications for Mitochondrial Function and Steroid Hormone Synthesis Pathways

The direct demonstration of cholesterol binding to TSPO has significant implications for understanding mitochondrial function and the regulation of steroid hormone synthesis. The transport of cholesterol from the outer to the inner mitochondrial membrane is the essential first step for its conversion to pregnenolone (B344588) by the enzyme CYP11A1, which is located in the inner mitochondrial membrane. researchgate.netnih.govnih.gov This process is the rate-limiting step in the production of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids. nih.gov

The TSPO-mediated cholesterol transport is part of a larger multi-protein complex, sometimes referred to as the "transduceosome," which facilitates the movement of cholesterol into the mitochondria. nih.govnih.govresearchgate.net This complex includes other proteins such as the steroidogenic acute regulatory protein (StAR) and the voltage-dependent anion channel (VDAC). nih.gov The efficient transfer of cholesterol through this machinery is critical for maintaining steroidogenic output in tissues like the adrenal glands and gonads. nih.gov

Disruptions in this pathway can have profound effects on mitochondrial function and steroidogenesis. The binding of cholesterol to TSPO is a key regulatory point, and understanding this interaction at a molecular level, as facilitated by tools like this compound, is crucial for investigating pathologies associated with impaired steroid hormone production. researchgate.netfrontiersin.org

Advancements and Comparative Analysis of Cholesterol Probes

Development of Improved PhotoClick Cholesterol Analogues

The efficacy of any cholesterol probe is intrinsically linked to its ability to faithfully mimic the behavior of endogenous cholesterol. Researchers have therefore focused on creating analogues with enhanced structural fidelity and biological relevance.

Structural Modifications for Enhanced Mimicry of Native Cholesterol

The original commercially available this compound (hex-5'-ynyl 3β-hydroxy-6-diazirinyl-5α-cholan-24-oate) represented a significant leap in identifying sterol-binding proteins. avantiresearch.com However, its structure deviates from native cholesterol, particularly in the alkyl side chain, which could potentially influence its interactions and distribution within the cell.

To address this, an "improved photoclick-cholesterol," named 6,6'-Azi-25-ethinylcholesterol, was synthesized. nih.gov This second-generation probe was designed to be a closer structural mimic of authentic cholesterol. The key modification in this analogue is the retention of cholesterol's natural alkyl side chain, with the clickable alkyne group positioned at the terminus (C-25). nih.gov The photoactivatable diazirine group, responsible for covalent cross-linking, is located on the steroid B-ring, replacing the 5,6-double bond, a modification also present in related photoactivatable probes like 6-photocholesterol. nih.govnih.gov

Table 1: Comparison of this compound Analogues

| Feature | Native Cholesterol | Commercial this compound | Improved this compound (6,6'-Azi-25-ethinylcholesterol) |

|---|---|---|---|

| Alkyl Side Chain | Unmodified | Modified (cholan-24-oate with hexynyl ester) | Unmodified cholesterol side chain |

| Photoactivatable Group | None | Diazirine on B-ring | Diazirine on B-ring |

| Clickable Moiety | None | Terminal alkyne on esterified side chain | Terminal alkyne (ethinyl group) at C-25 |

| Reference | wikipedia.org | avantiresearch.com | nih.gov |

This refined design is predicated on the hypothesis that a probe that more closely resembles the natural lipid will be more accurately integrated and transported within cells, thus providing a more reliable map of cholesterol's protein interactions. nih.gov

Evaluation of Probe Fidelity and Biological Relevance

A critical aspect of probe development is verifying that the analogue behaves like its native counterpart. Studies using this compound and related photoactivatable probes have provided evidence of their biological fidelity. For instance, these probes are not promiscuous labelers; they interact with and consequently label only a select subset of cellular membrane proteins, which indicates a degree of specificity in their interactions. nih.gov This selectivity is crucial, as every transmembrane protein likely experiences transient contact with cholesterol due to high membrane concentrations and lipid mobility. nih.gov

The biological relevance of these probes has been demonstrated in various studies. This compound has been successfully used to perform quantitative proteomic screens to identify sterol-binding proteins (SBPs) in yeast (Saccharomyces cerevisiae) and to map cholesterol-interacting proteins in mammalian cells. avantiresearch.comresearchgate.netnih.gov For example, a screen in yeast identified 342 putative SBPs, providing a comprehensive resource for studying non-vesicular sterol transport. nih.gov Furthermore, the direct and specific binding of this compound to the mitochondrial translocator protein (TSPO) was demonstrated, an interaction that could be competed with excess native cholesterol, validating that the probe occupies a physiologically relevant binding site. researchgate.net

The fidelity of a related probe, 6-photocholesterol, was assessed in model membrane systems. It was shown to effectively mimic cholesterol's ability to condense phospholipid monolayers and to facilitate virus-liposome fusion, suggesting that the diazirine modification on the B-ring does not significantly compromise its biophysical properties. nih.gov These findings support the utility of such probes as faithful reporters of cholesterol's functions.

Comparative Utility with Other Cholesterol-Binding Molecules

This compound offers distinct advantages over other methods for studying cholesterol interactions, particularly non-covalent probes. It can also be used in concert with other fluorescent analogues to provide a more complete picture of cholesterol biology.

Advantages of Covalent Labeling over Non-Covalent Probes

Many crucial protein-lipid interactions, including those involving cholesterol, are non-covalent and often transient. A major challenge in studying these interactions is that they are frequently disrupted by the detergents required to solubilize membrane proteins for analysis. nih.gov This can lead to the loss of valuable information about the native interaction landscape.

This compound circumvents this fundamental problem through covalent labeling. The probe is introduced into living cells, where it integrates into membranes and interacts with proteins in its native environment. nih.gov Upon UV irradiation, the photoactivatable diazirine group generates a highly reactive carbene, which forms a stable, covalent bond with amino acids in the immediate vicinity (within ~3-10 Å). nih.govacs.org This permanently "captures" the interaction.

Table 2: Methodological Advantages of this compound

| Feature | Non-Covalent Probes / Methods | This compound (Covalent Labeling) |

|---|---|---|

| Interaction Capture | Relies on maintaining non-covalent bonds | Covalent cross-linking traps the interaction |

| Effect of Detergents | Interactions often disrupted | Interaction is preserved post-labeling |

| Environment | Often requires in vitro or reconstituted systems | Enables in situ labeling in living cells |

| Identification | Indirect methods (e.g., co-immunoprecipitation) | Direct identification of binding partners via mass spectrometry |

| Reference | nih.gov | nih.govavantiresearch.com |

Once covalently linked, the cholesterol-protein complex is stable and can withstand harsh solubilization and purification procedures. The alkyne "click" handle on the probe then allows for the attachment of a reporter tag, such as biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry, or a fluorophore for visualization. nih.govavantiresearch.com This two-step approach provides a powerful and practical method to identify cholesterol-binding proteins that might be missed by traditional, non-covalent methods. nih.gov